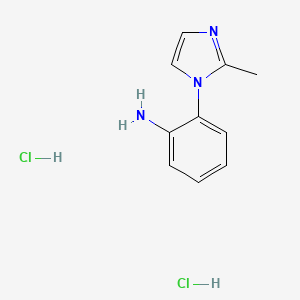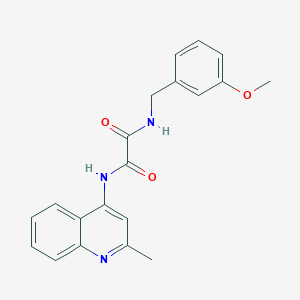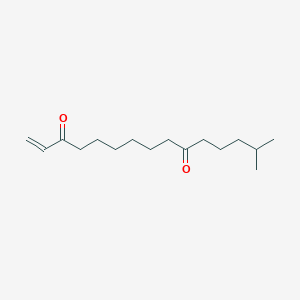![molecular formula C22H17FN4O2S2 B2543376 4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine CAS No. 1115896-57-5](/img/structure/B2543376.png)
4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine is a useful research compound. Its molecular formula is C22H17FN4O2S2 and its molecular weight is 452.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Antimicrobial Compounds
Research has demonstrated the utility of morpholine and piperazine derivatives in the synthesis of compounds with significant antimicrobial properties. For example, the synthesis of 1,2,4-triazole derivatives and their subsequent conversion into Mannich base derivatives using morpholine has been shown to yield compounds with good to moderate antimicrobial activities against a range of microorganisms. This synthesis route showcases the role of morpholine derivatives in creating potent antimicrobial agents (Bektaş et al., 2007; Başoğlu et al., 2013).
Anticancer Activity
The synthesis of thiosemicarbazone derivatives under microwave irradiation, involving morpholine, has led to the discovery of compounds with moderate anticancer activity, particularly against human gastric, lung, and breast cancer cell lines. The most potent compound identified through this research was a morpholino-substituted analogue, which exhibited significant activity against human breast cancer cells, highlighting the potential of morpholine derivatives in cancer therapy (Shi et al., 2016).
Enzyme Inhibition
Novel morpholine-linked thiazoles have been synthesized and evaluated as potential inhibitors of acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. This research found that certain thiazole derivatives linked to chromene units demonstrated significant enzyme inhibition, comparable to donepezil, a standard drug used in Alzheimer's disease management. This suggests the valuable application of morpholine derivatives in designing new therapeutic agents for neurodegenerative diseases (Mekky et al., 2021).
Synthesis of Novel Heterocyclic Compounds
The compound has been used in the synthesis of a wide range of heterocyclic compounds, including those with antimicrobial and anticancer properties. These applications showcase the compound's versatility in contributing to the development of new therapeutic agents with potential clinical applications. The ability to synthesize structurally diverse compounds underscores the importance of such chemical entities in drug discovery and development (Patil et al., 2017).
Mechanism of Action
Target of action
Compounds containing piperazine rings are often found in drugs acting on the central nervous system, including antidepressants and antipsychotics .
Mode of action
Without specific information, it’s hard to detail the exact mode of action of “4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine”. Generally, drugs with these moieties might interact with their targets (such as receptors or enzymes) to modulate their activity .
Biochemical pathways
Based on its structure, it might be involved in neurological or psychological pathways .
Pharmacokinetics
Generally, the presence of a tetrahydrofuran ring can improve the solubility and bioavailability of a compound .
Result of action
Without specific studies, it’s hard to predict the exact molecular and cellular effects of “this compound”. Based on its structural components, it might have potential neurological effects .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S2/c1-13-20(31-21(24-13)14-7-3-2-4-8-14)17-11-18(28)27-22(26-17)30-12-19(29)25-16-10-6-5-9-15(16)23/h2-11H,12H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMCTHJGZAMBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
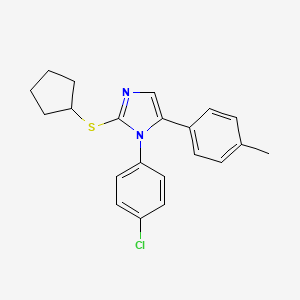
![2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine](/img/structure/B2543294.png)
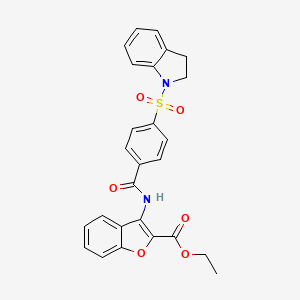
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2543298.png)
![N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2543301.png)


![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2543307.png)
